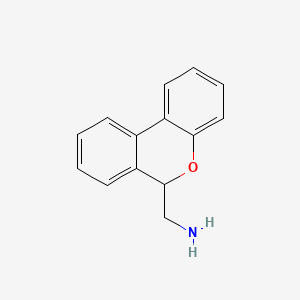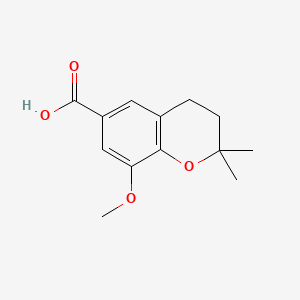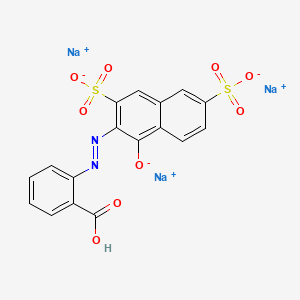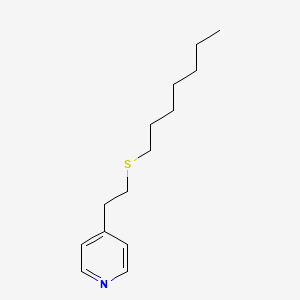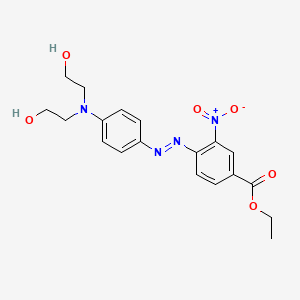
3',4'-Dimethoxy-2-(isopropylamino)butyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.34802 g/mol It is known for its unique structure, which includes a butyrophenone backbone substituted with dimethoxy and isopropylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and isopropylamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with isopropylamine in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The dimethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,4’-Dimethoxy-2-(methylamino)butyrophenone
- 3’,4’-Dimethoxy-2-(ethylamino)butyrophenone
- 3’,4’-Dimethoxy-2-(propylamino)butyrophenone
Uniqueness
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
84254-91-1 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-(propan-2-ylamino)butan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-6-12(16-10(2)3)15(17)11-7-8-13(18-4)14(9-11)19-5/h7-10,12,16H,6H2,1-5H3 |
InChI-Schlüssel |
GFERGFJYQBZYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


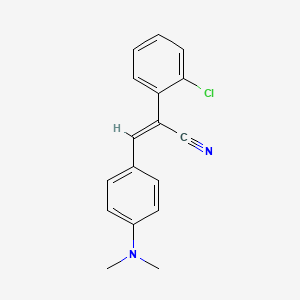
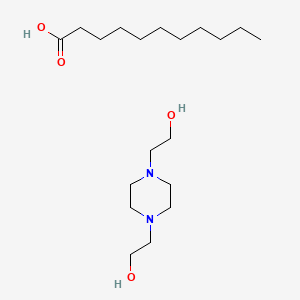
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
